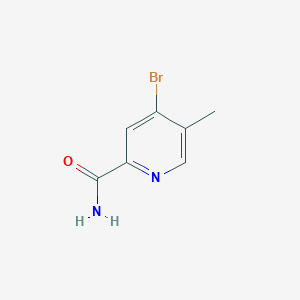
4-Bromo-5-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-5-methylpicolinamide is a chemical compound with the molecular formula C7H7BrN2O . It is a solid substance with a molecular weight of 215.05 .
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-5-methylpicolinamide has been reported in scientific literature . For instance, a study describes an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine . Another research presents the synthesis of a novel series of N-methylpicolinamide-4-thiol derivatives .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-5-methylpicolinamide are not detailed in the search results, related compounds have been studied. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been reported to undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
4-Bromo-5-methylpicolinamide is a solid substance . It has a molecular weight of 215.05 and a boiling point of 346.8°C . The melting point is reported to be between 76-77°C .Scientific Research Applications
Antitumor Properties
4-Bromo-5-methylpicolinamide: derivatives have been synthesized and evaluated for their antitumor activity. Specifically, compound 6p demonstrated potent and broad-spectrum anti-proliferative effects on various human cancer cell lines, surpassing even the well-known drug sorafenib . The compound selectively inhibits Aurora-B kinase, a protein involved in mitosis regulation. This finding suggests its potential as an anticancer agent.
Kinase Inhibition
Aurora kinases (A, B, and C) play crucial roles in cell division. Overexpression of Aurora-A and -B has been observed in several human tumors, making them attractive targets for cancer therapy. While complex inhibitors like MK-0457 (VX-680) and MLN8054 have been identified, 4-Bromo-5-methylpicolinamide derivatives offer a simpler structure with promising kinase inhibitory properties .
Novel Tumor Growth Inhibitors
In cell-based screenings, N-methylpicolinamide-4-thiol (the parent compound of 4-Bromo-5-methylpicolinamide) exhibited moderate cytotoxicity against hepatocellular carcinoma cells. Researchers are exploring its potential as a novel tumor growth inhibitor .
Cytotoxic Activity
Derivatives of 4-Bromo-5-methylpicolinamide have been synthesized, including 4-(4-formamidophenylamino)-N-methylpicolinamide. These compounds were evaluated against various tumor cell lines, showing cytotoxic effects . Their activity was superior to that of the reference drug sorafenib.
Antiproliferative Properties
N-methyl-4-phenoxypicolinamide derivatives, related to our compound, were also tested for cytotoxicity. Some of these derivatives exhibited marked antiproliferative activity against lung (A549), colon (H460), and colorectal (HT29) cancer cell lines .
properties
IUPAC Name |
4-bromo-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUMWDDNPOHYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823882-81-0 |
Source


|
| Record name | 4-bromo-5-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

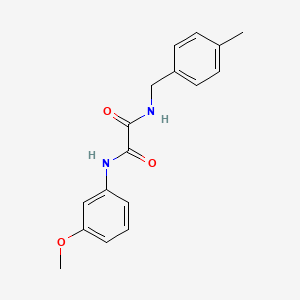
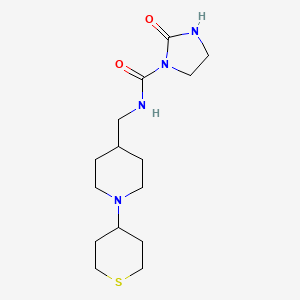
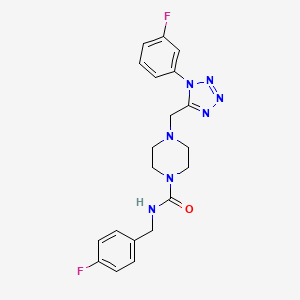
![1-methyl-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2465173.png)
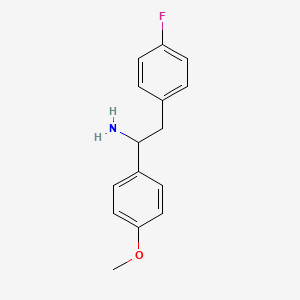
![4-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2465177.png)



![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465184.png)

![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2465186.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2465189.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2465192.png)